1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane is a chemical compound with the molecular formula C12H20O2. It is also known by its CAS number 17351-75-6. This compound is characterized by its cyclohexane core, which is substituted with two ethenyloxyethoxy groups. It is primarily used in various industrial applications, including as a reactive diluent in adhesives, sealants, and coatings .
Vorbereitungsmethoden
The synthesis of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane typically involves the reaction of cyclohexanedimethanol with ethylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane has several scientific research applications:
Chemistry: It is used as a reactive diluent in the formulation of UV-curable coatings and adhesives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the production of high-performance polymers and as a cross-linking agent in the manufacture of resins
Wirkmechanismus
The mechanism of action of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane involves its ability to undergo polymerization reactions. The ethenyloxy groups can form cross-linked networks, enhancing the mechanical properties of the resulting polymers. This compound can also interact with various molecular targets, including enzymes and receptors, through its reactive functional groups .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane can be compared with similar compounds such as:
Cyclohexanedimethanol divinyl ether: Similar in structure but with different reactivity and applications.
1,4-Dimethanolcyclohexane divinyl ether: Another related compound with distinct properties and uses.
1,4-Bis{(vinyloxy)methyl}cyclohexane: Shares a similar core structure but differs in the substituents attached to the cyclohexane ring
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
658075-08-2 |
---|---|
Molekularformel |
C16H28O4 |
Molekulargewicht |
284.39 g/mol |
IUPAC-Name |
1,4-bis(2-ethenoxyethoxymethyl)cyclohexane |
InChI |
InChI=1S/C16H28O4/c1-3-17-9-11-19-13-15-5-7-16(8-6-15)14-20-12-10-18-4-2/h3-4,15-16H,1-2,5-14H2 |
InChI-Schlüssel |
ZNDITGQVKRBRGU-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCCOCC1CCC(CC1)COCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.